N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), and a triazolopyrimidine group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazolopyrimidine core, followed by the introduction of the phenyl and chloro-methylphenyl groups through substitution reactions. The amide group could then be added through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolopyrimidine group, for example, is a fused ring system that includes both nitrogen and carbon atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide, thioether, and triazolopyrimidine groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the thioether group could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could increase its solubility in water, while the chloro-methylphenyl group could increase its lipophilicity .Scientific Research Applications
Anti-Asthma Potential
N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide and related compounds have been explored for their potential as anti-asthma agents. Specifically, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibited activity as mediator release inhibitors in the human basophil histamine release assay. These compounds were synthesized through a series of reactions starting from arylamidines, leading to the formation of triazolo[1,5-c]pyrimidines after a Dimroth rearrangement. Following structural activity evaluations, certain derivatives demonstrated promising activity and were selected for further pharmacological and toxicological studies (Medwid et al., 1990).
Amplification of Phleomycin Effects
Compounds such as 2-(s-triazolo[4,3-a]pyrimidin-2'-ylthio)acetamide have shown potential in amplifying the effects of phleomycin against E. coli. The synthesis of these compounds involves alkylation and oxidation steps, leading to derivatives that are highly active, non-toxic, and resistant to metabolism (Brown et al., 1978).
Insecticidal Activity
The derivatives of this compound have been evaluated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. The synthesis of these heterocyclic compounds involves various reactions leading to the formation of triazolo[1,5-a]pyrimidines and other derivatives, which showed promising results in insecticidal assays (Fadda et al., 2017).
Antitumor Activity
Research has also focused on the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives to evaluate their antitumor activities. These compounds were synthesized through reactions starting from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, leading to a variety of derivatives. The majority of these new compounds displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some showing activity comparable to the standard drug doxorubicin (Hafez & El-Gazzar, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-12-7-8-14(9-15(12)21)22-18(28)11-29-20-25-24-19-23-17(27)10-16(26(19)20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPZZYWUDNHDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.